

# laboratory synthesis of anhydrous ferrous chloride

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## Compound of Interest

Compound Name: Ferrous chloride

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An in-depth technical guide on the laboratory synthesis of anhydrous **ferrous chloride** for researchers, scientists, and drug development professionals.

## Introduction

Anhydrous iron(II) chloride, also known as **ferrous chloride** ( $\text{FeCl}_2$ ), is a paramagnetic solid with a high melting point.[1] It serves as a crucial precursor in the synthesis of various iron complexes and organometallic compounds, finding applications as a reducing agent, a catalyst in organic synthesis, and in wastewater treatment.[1][2] Unlike its hydrated forms, which are typically pale green, anhydrous  $\text{FeCl}_2$  is a white or off-white solid.[1][2] The synthesis of the anhydrous form is challenging due to its hygroscopic nature and the propensity of the ferrous ion ( $\text{Fe}^{2+}$ ) to oxidize to the ferric ion ( $\text{Fe}^{3+}$ ) in the presence of air and moisture.[2][3][4] This guide details several established laboratory methods for the preparation of high-purity anhydrous **ferrous chloride**, providing detailed protocols and comparative data.

## Synthesis Methodologies

Several methods have been developed for the synthesis of anhydrous **ferrous chloride**. The choice of method often depends on the desired purity, scale, and available laboratory equipment.

### Method 1: High-Temperature Reaction of Iron with Dry Hydrogen Chloride Gas

This method is one of the most direct ways to produce high-purity anhydrous  $\text{FeCl}_2$ . It involves the reaction of metallic iron with a stream of dry hydrogen chloride (HCl) gas at elevated temperatures. The product is then collected via sublimation.[3]

Chemical Equation:  $\text{Fe(s)} + 2\text{HCl(g)} \rightarrow \text{FeCl}_2\text{(s)} + \text{H}_2\text{(g)}$ [1][5]

Experimental Protocol:

- **Apparatus Setup:** A tube furnace equipped with a quartz or Vycor reaction tube is required. The system should have an inlet for purified, dry HCl gas and an outlet connected to a condenser and a trapping system to handle unreacted HCl and hydrogen gas byproduct. All glassware must be thoroughly dried before assembly.
- **Reactant Preparation:** High-purity iron powder or sponge is placed into a combustion boat and inserted into the center of the reaction tube.[3]
- **Inert Gas Purge:** The system is first purged with a dry, inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.[3]
- **Reaction:** The furnace is heated to the reaction temperature, typically around  $900^\circ\text{C}$ . A stream of dry, anhydrous HCl gas is then passed over the hot iron.[3]
- **Product Collection:** The anhydrous **ferrous chloride** sublimates and is carried by the gas stream to a cooler part of the apparatus, the condenser, which is maintained at a temperature (e.g.,  $400^\circ\text{C}$ ) that allows  $\text{FeCl}_2$  to condense while more volatile impurities, such as ferric chloride ( $\text{FeCl}_3$ ), pass through.[3]
- **Final Handling:** After the reaction is complete, the system is cooled to room temperature under an inert atmosphere. The collected anhydrous  $\text{FeCl}_2$  is then quickly transferred to a drybox or glovebox for packaging in an inert environment to prevent contamination from moisture and oxygen.[3]

**Safety:** This procedure involves corrosive HCl gas, flammable hydrogen gas, and high temperatures. It must be performed in a well-ventilated fume hood with appropriate safety measures.

## Method 2: Dehydration of Methanol Solvate

This method provides a lower-temperature route to anhydrous FeCl<sub>2</sub>. Iron powder is first reacted with a solution of hydrochloric acid in methanol to form a methanol solvate, which is then decomposed under vacuum.<sup>[1]</sup>

Chemical Equation:  $\text{Fe(s)} + 2\text{HCl(in CH}_3\text{OH)} \rightarrow \text{FeCl}_2(\text{CH}_3\text{OH})_x + \text{H}_2(\text{g})$   
 $\text{FeCl}_2(\text{CH}_3\text{OH})_x(\text{s}) \rightarrow \text{FeCl}_2(\text{s}) + x\text{CH}_3\text{OH(g)}$

Experimental Protocol:

- Preparation of Methanolic HCl: Anhydrous HCl gas is bubbled through dry methanol to create a saturated solution.
- Reaction: Iron powder is slowly added to the methanolic HCl solution under an inert atmosphere. The reaction produces the methanol solvate of **ferrous chloride**.<sup>[1]</sup>
- Isolation of Solvate: The resulting solvate is isolated from the solution.
- Decomposition: The isolated solvate is heated under a high vacuum at approximately 160°C.  
<sup>[1]</sup> This process removes the methanol, leaving behind anhydrous **ferrous chloride**.<sup>[1]</sup>
- Storage: The final product must be stored under anhydrous and anaerobic conditions.<sup>[4]</sup>

Safety: Methanol is flammable and toxic. Anhydrous HCl is highly corrosive. The reaction should be conducted in a fume hood, and appropriate personal protective equipment should be worn.

## Method 3: Reduction of Ferric Chloride

Anhydrous **ferrous chloride** can be prepared by the reduction of anhydrous ferric chloride (FeCl<sub>3</sub>). Various reducing agents can be employed.

### 3a. Reduction with Chlorobenzene

Chemical Equation:  $2\text{FeCl}_3(\text{s}) + \text{C}_6\text{H}_5\text{Cl(l)} \rightarrow 2\text{FeCl}_2(\text{s}) + \text{C}_6\text{H}_4\text{Cl}_2(\text{l}) + \text{HCl(g)}$ <sup>[1]</sup>

Experimental Protocol:

- Setup: A slurry of anhydrous ferric chloride in an excess of chlorobenzene is prepared in a flask equipped with a reflux condenser.[6]
- Reaction: The mixture is heated to the reflux temperature of chlorobenzene (approximately 130-140°C) with stirring. The reaction proceeds with the evolution of HCl gas.[6]
- Completion: The reaction is considered complete when the evolution of HCl ceases. The **ferrous chloride** precipitates as fine crystals.[6]
- Isolation: After cooling to room temperature, the solid FeCl<sub>2</sub> is isolated by filtration, washed with a non-polar solvent like benzene to remove residual chlorobenzene and byproducts, and then dried under vacuum.[6]

### 3b. Reduction with Hydrogen Gas

Chemical Equation:  $2\text{FeCl}_3(\text{s}) + \text{H}_2(\text{g}) \rightarrow 2\text{FeCl}_2(\text{s}) + 2\text{HCl}(\text{g})$ [7]

#### Experimental Protocol:

- Setup: Anhydrous ferric chloride is placed in a reaction tube within a tube furnace.
- Reaction: The sample is heated while a stream of dry hydrogen gas is passed over it. Careful temperature control is crucial to prevent further reduction of FeCl<sub>2</sub> to metallic iron.[6][7]
- Product Collection: The resulting anhydrous FeCl<sub>2</sub> remains in the reaction tube. The byproduct, HCl gas, is carried out with the excess hydrogen and should be passed through a scrubber.
- Handling: The product is cooled under an inert atmosphere before being transferred to a drybox for storage.

## Method 4: Dehydration of Hydrated Ferrous Chloride with Thionyl Chloride

Direct thermal dehydration of hydrated **ferrous chloride** (FeCl<sub>2</sub>·xH<sub>2</sub>O) is generally unsuccessful as it leads to hydrolysis and the formation of iron oxides and oxychlorides.[8][9]

However, chemical dehydration using a strong dehydrating agent like thionyl chloride ( $\text{SOCl}_2$ ) can be effective. This method is also applicable to other hydrated metal chlorides.[\[10\]](#)[\[11\]](#)

Chemical Equation:  $\text{FeCl}_2 \cdot x\text{H}_2\text{O}(\text{s}) + x\text{SOCl}_2(\text{l}) \rightarrow \text{FeCl}_2(\text{s}) + x\text{SO}_2(\text{g}) + 2x\text{HCl}(\text{g})$ [\[10\]](#)

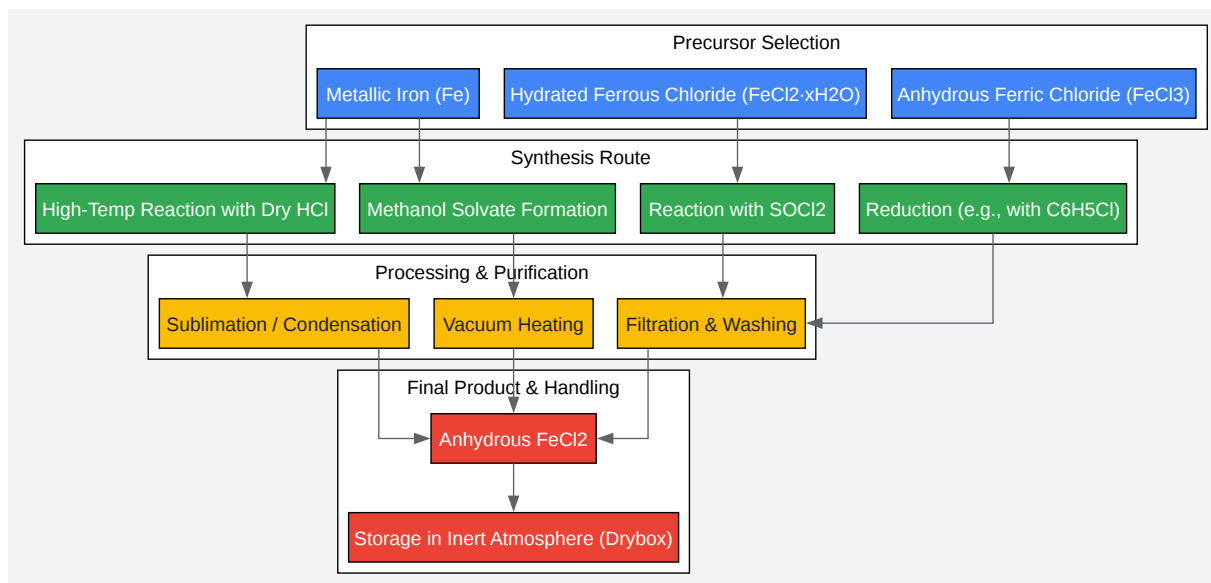
Experimental Protocol:

- Setup: Hydrated **ferrous chloride** is placed in a round-bottom flask equipped with a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the  $\text{SO}_2$  and  $\text{HCl}$  byproducts.
- Reaction: An excess of thionyl chloride is added to the hydrated salt.
- Reflux: The mixture is gently refluxed. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.[\[11\]](#)
- Isolation: Once the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
- Drying and Storage: The resulting solid anhydrous  $\text{FeCl}_2$  is thoroughly dried under vacuum to remove any remaining traces of  $\text{SOCl}_2$ . The product must be stored in a desiccator or glovebox.

## Data Presentation: Comparison of Synthesis Methods

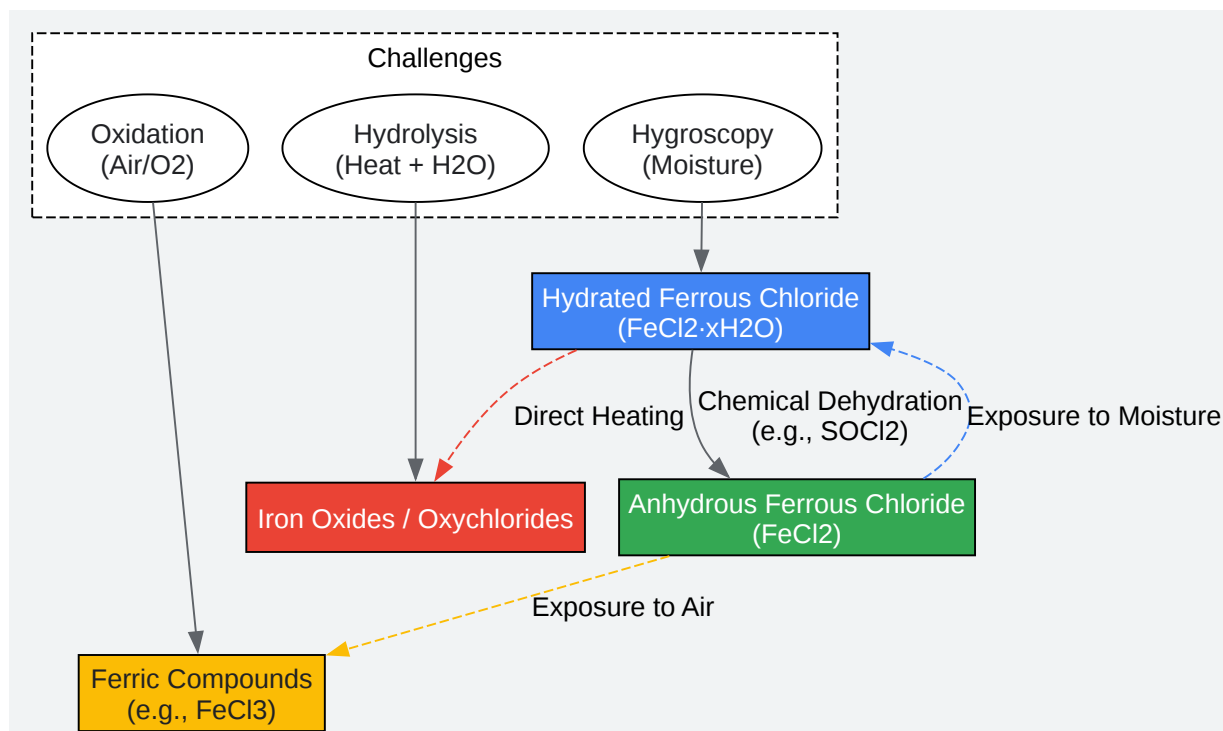
Method	Reactants	Temperature	Purity	Key Advantages	Key Disadvantages
High-Temp HCl Reaction	Iron, Anhydrous HCl	~900°C (Reaction), 400°C (Condensation)[3]	High Purity[3]	Direct synthesis, high purity via sublimation.	Requires high temperatures and handling of corrosive gas.
Methanol Solvate Dehydration	Iron, HCl in Methanol	~160°C (Decomposition)[1]	Good	Lower temperature, avoids direct use of HCl gas.	Requires vacuum system; potential for incomplete solvate removal.
FeCl <sub>3</sub> Reduction (Chlorobenzene)	Anhydrous FeCl <sub>3</sub> , Chlorobenzene	~130-140°C[6]	Essentially Pure[6]	Moderate temperature, simple setup.	Requires anhydrous FeCl <sub>3</sub> precursor; uses chlorinated solvent.
FeCl <sub>2</sub> ·xH <sub>2</sub> O Dehydration (SOCl <sub>2</sub> )	Hydrated FeCl <sub>2</sub> , Thionyl Chloride	Reflux	Good	Effective for hydrated precursors; avoids hydrolysis. [10]	Uses hazardous and corrosive reagent (SOCl <sub>2</sub> ); requires careful handling of byproducts.

## Mandatory Visualization



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Caption: General workflow for the laboratory synthesis of anhydrous **ferrous chloride**.



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Caption: Key transformations and challenges in handling **ferrous chloride**.

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